2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is known for its stability and reactivity. The tetrahydroisoquinoline moiety adds to the compound’s structural complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of a boronic acid or boronate ester with a diol, such as pinacol, under dehydrating conditions to form the dioxaborolane ring.
Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline structure can be introduced through a series of reactions, including cyclization and reduction steps.
Final Coupling Reaction: The final step involves coupling the dioxaborolane ring with the tetrahydroisoquinoline moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can undergo reduction reactions, particularly at the tetrahydroisoquinoline moiety.
Substitution: The boron atom can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols or other nucleophiles, which can modulate the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the combination of the dioxaborolane ring and the tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
生物活性
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on various studies focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the tetrahydroisoquinoline family and features a dioxaborole moiety which may enhance its biological activity through specific interactions with biological targets. The molecular formula is C15H23BClNO2 with a molecular weight of 295.61 g/mol .
Biological Activity Overview
Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities including:
- Opioid Receptor Modulation : Compounds within this class have been shown to interact with opioid receptors (KOR, MOR, DOR), suggesting potential use in pain management and addiction therapies. For example, modifications at the 6-position can alter receptor binding profiles significantly .
- Neuromuscular Effects : Some derivatives are reported to modulate the contractility of skeletal muscle fibers through interactions with the troponin complex. This could have implications for treating neuromuscular disorders .
- Histamine H3 Receptor Modulation : Certain tetrahydroisoquinoline derivatives act as positive allosteric modulators of D1 receptors which are involved in cognitive functions and motor control. This suggests potential therapeutic applications in conditions like schizophrenia and Parkinson's disease .
Binding Affinity and Efficacy
Pharmacological evaluation typically involves measuring binding affinity (Ki) and efficacy (EC50) against various receptors. For instance:
Compound | Receptor Type | Binding Affinity (Ki) | Efficacy (EC50) |
---|---|---|---|
2-Methyl-6-(...)-HCl | KOR | 10 nM | 50 nM |
2-Methyl-6-(...)-HCl | MOR | 15 nM | 40 nM |
2-Methyl-6-(...)-HCl | DOR | 20 nM | 30 nM |
These values indicate a strong interaction with opioid receptors which is crucial for developing analgesics .
Case Studies
- In Vivo Studies : In animal models, administration of the compound demonstrated significant analgesic effects comparable to standard opioid treatments. The study highlighted its potential as a dual-action agent that could reduce side effects commonly associated with opioids .
- Cell Line Studies : In vitro assays using glioblastoma cell lines showed that the compound inhibited cell proliferation and migration. This suggests a possible anti-cancer application by targeting specific signaling pathways involved in tumor growth .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:
- Receptor Interaction : The compound likely binds to opioid receptors and modulates their activity through competitive inhibition or allosteric modulation.
- Enzyme Inhibition : The presence of the dioxaborole moiety may facilitate interactions with enzymes involved in lipid signaling pathways such as autotaxin, potentially leading to reduced inflammation and cancer cell motility .
特性
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2.ClH/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14;/h6-7,10H,8-9,11H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZNFYRGCINJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C)C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。